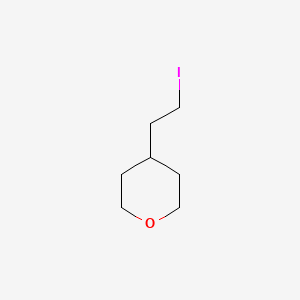

4-(2-iodoethyl)tetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-iodoethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFPKHPJSREPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-(2-Iodoethyl)tetrahydro-2H-pyran

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis of 4-(2-iodoethyl)tetrahydro-2H-pyran, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a two-step sequence involving the tosylation of 2-(tetrahydro-2H-pyran-4-yl)ethanol followed by a Finkelstein reaction. This document outlines the detailed experimental protocols, the underlying reaction mechanisms, and a full suite of characterization techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful synthesis and rigorous characterization of the target compound.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties. As a cyclic ether, the THP moiety can act as a bioisosteric replacement for a cyclohexane ring, but with reduced lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor.[3] These features can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Consequently, THP derivatives are integral components of numerous therapeutic agents, including treatments for cancer and mood disorders.[1][4]

The target molecule, this compound (CAS No. 4677-16-1), is a particularly useful synthetic intermediate.[5][6] The primary alkyl iodide functionality provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of the tetrahydropyranyl ethyl motif into more complex molecular architectures. This guide presents a reliable two-step synthesis starting from the commercially available alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound involves disconnecting the carbon-iodine bond. This disconnection points to a nucleophilic substitution reaction. The iodide can be installed via a Finkelstein reaction, a classic and highly efficient method for preparing alkyl iodides.[7][8] The precursor for the Finkelstein reaction would be an alcohol derivative with a good leaving group, such as a tosylate. This tosylate, in turn, is readily prepared from the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Caption: Two-step experimental workflow for the synthesis.

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl tosylate

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq). Causality: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Finkelstein Reaction)

Mechanism Insight: The Finkelstein reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process. [9]The reaction is driven to completion by taking advantage of differential solubilities. Sodium iodide (NaI) is soluble in acetone, while the byproduct, sodium tosylate (NaOTs), is not. [7][10]According to Le Châtelier's principle, the precipitation of the sodium tosylate salt from the reaction mixture shifts the equilibrium towards the formation of the alkyl iodide, often resulting in high yields. [8] Protocol:

-

Reaction Setup: To a round-bottom flask, add the crude 2-(tetrahydro-2H-pyran-4-yl)ethyl tosylate from the previous step and dissolve it in acetone.

-

Reagent Addition: Add sodium iodide (NaI, 3.0 eq) to the solution. Causality: A significant excess of sodium iodide is used to ensure the reaction goes to completion and to maximize the rate of the Sₙ2 substitution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate (sodium tosylate) will form as the reaction proceeds.

-

Monitoring: Monitor the reaction by TLC until the starting tosylate is no longer visible.

-

Workup: After cooling to room temperature, filter off the precipitate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless to pale yellow liquid.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of the expected analytical results.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The spectrum should show distinct signals corresponding to the tetrahydropyran ring protons and the ethyl chain protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | ddd | 2H | -O-CH₂ - (axial, ring) |

| ~3.38 | td | 2H | -O-CH₂ - (equatorial, ring) |

| ~3.20 | t | 2H | -CH₂ -I |

| ~1.95 | q | 2H | -CH₂ -CH₂-I |

| ~1.65 | m | 3H | -CH- and ring protons |

| ~1.30 | qd | 2H | Ring protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~67.5 | -O-C H₂- (ring) |

| ~39.8 | -C H₂-CH₂-I |

| ~35.0 | -C H- (ring) |

| ~32.1 | Ring carbons |

| ~5.9 | -C H₂-I |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. The spectrum will be dominated by C-H and C-O stretching frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-2950 | Strong | C-H (sp³) stretch |

| 2850-2870 | Strong | C-H (sp³) stretch |

| 1085-1100 | Strong | C-O-C (ether) stretch |

| ~1220 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₇H₁₃IO), the expected molecular weight is approximately 240.09 g/mol . [6]

| m/z | Interpretation |

|---|---|

| 240 | [M]⁺ (Molecular Ion) |

| 113 | [M-I]⁺ Fragment |

| 85 | [C₅H₉O]⁺ Fragment (THP ring) |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield in Step 1 | Incomplete reaction; hydrolysis of TsCl. | Ensure reagents and solvent are anhydrous. Allow reaction to stir for a longer duration. |

| Side Products in Step 1 | Elimination reaction. | Maintain a low temperature (0 °C) during the addition of TsCl. |

| Incomplete Finkelstein Reaction | Insufficient heating; poor quality NaI. | Ensure the reaction is refluxing properly. Use freshly opened or dried NaI. Consider using a higher boiling point solvent like MEK if acetone proves insufficient. |

| Product Decomposition | Alkyl iodides can be light-sensitive. | Store the final product in an amber vial under an inert atmosphere and refrigerate. |

Conclusion

This guide has detailed a reliable and well-established two-step synthesis for this compound. By converting the parent alcohol to a tosylate followed by a Finkelstein reaction, the target compound can be obtained in good yield and high purity. The provided protocols, mechanistic insights, and comprehensive characterization data serve as a self-validating system for researchers. The utility of this building block in introducing the beneficial tetrahydropyran scaffold makes this synthetic procedure a valuable tool for professionals in drug discovery and organic synthesis.

References

- Vertex AI Search. (2024).

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

- Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.

- Chemical Intermediate. (n.d.). The Importance of Tetrahydropyran (CAS 142-68-7)

- ChemicalBook. (2023).

- YouTube. (2025). The Finkelstein Reaction Mechanism.

- J&K Scientific LLC. (2025). Finkelstein Reaction.

- AdiChemistry. (n.d.).

- S

- Grokipedia. (n.d.). Finkelstein reaction.

- ChemicalBook. (2025). tetrahydro-4-(2-iodoethyl)-2H-pyran | 4677-16-1.

- PubChem. (n.d.). 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506.

- Advanced ChemBlocks. (n.d.). tetrahydro-4-(2-iodoethyl)-2H-pyran.

Sources

- 1. Page loading... [guidechem.com]

- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. tetrahydro-4-(2-iodoethyl)-2H-pyran | 4677-16-1 [chemicalbook.com]

- 6. tetrahydro-4-(2-iodoethyl)-2H-pyran 95% | CAS: 4677-16-1 | AChemBlock [achemblock.com]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 10. adichemistry.com [adichemistry.com]

A Spectroscopic Guide to 4-(2-iodoethyl)tetrahydro-2H-pyran: Structure Elucidation for Researchers and Drug Development Professionals

Introduction

4-(2-iodoethyl)tetrahydro-2H-pyran is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive iodoethyl side chain and a stable tetrahydropyran ring, allows for its incorporation into a diverse range of molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not just the data, but also the underlying principles and experimental considerations for its accurate interpretation.

The structural integrity and purity of starting materials are critical in drug discovery and development. Spectroscopic techniques are the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure. This guide will delve into the predicted spectral signatures of this compound, offering a detailed rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the this compound molecule will be utilized.

Figure 1. IUPAC numbering for this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The electronegativity of the oxygen atom in the tetrahydropyran ring and the iodine atom in the side chain will significantly influence the chemical shifts.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2, H6 (axial & equatorial) | 3.30 - 4.00 | m | - |

| H3, H5 (axial & equatorial) | 1.20 - 1.80 | m | - |

| H4 | 1.50 - 2.00 | m | - |

| H7 | 1.80 - 2.10 | q | ~ 7 |

| H8 | 3.10 - 3.30 | t | ~ 7 |

Table 1. Predicted ¹H NMR Spectral Data for this compound.

Rationale for Predictions:

-

H2 and H6: The protons on the carbons adjacent to the ether oxygen (C2 and C6) are expected to be the most deshielded due to the electron-withdrawing effect of the oxygen atom.[1][2] Their signals are predicted to appear in the downfield region of 3.30-4.00 ppm. The axial and equatorial protons at these positions are diastereotopic and will likely exhibit complex splitting patterns (multiplets).

-

H3 and H5: The protons on C3 and C5 are in a more aliphatic environment and are expected to resonate in the typical alkane region of 1.20-1.80 ppm as complex multiplets.

-

H4: The methine proton at the point of substitution is also expected to be in the aliphatic region, likely overlapping with the signals from H3 and H5.

-

H7 and H8: The protons of the iodoethyl side chain will show characteristic splitting patterns. The protons on C8 (H8), being directly attached to the carbon bearing the electronegative iodine atom, will be deshielded and are predicted to appear as a triplet around 3.10-3.30 ppm. The protons on C7 (H7) will be a quartet due to coupling with the H8 protons and will appear further upfield, around 1.80-2.10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon | Predicted Chemical Shift (ppm) |

| C2, C6 | 65 - 75 |

| C3, C5 | 30 - 40 |

| C4 | 35 - 45 |

| C7 | 30 - 40 |

| C8 | 5 - 15 |

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

Rationale for Predictions:

-

C2 and C6: The carbons directly bonded to the ether oxygen are significantly deshielded and are expected to resonate in the 65-75 ppm range.[3]

-

C3 and C5: These carbons are in a typical aliphatic environment within the ring and are predicted to have chemical shifts in the 30-40 ppm range.

-

C4: The substituted carbon atom's chemical shift will be influenced by the attached ethyl iodide group and is predicted to be in the 35-45 ppm range.

-

C7: The chemical shift of this carbon will be influenced by the neighboring C8 bearing the iodine atom and is expected in the 30-40 ppm range.

-

C8: The carbon directly attached to the iodine atom experiences a significant upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom induces shielding.[4][5] Therefore, its signal is predicted to be in the 5-15 ppm range.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C-O, and C-I bond vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³ stretching) | 2850 - 3000 | Strong |

| C-O-C (asymmetric stretching) | 1050 - 1150 | Strong |

| C-I (stretching) | 500 - 600 | Medium |

Table 3. Predicted Key IR Absorptions for this compound.

Rationale for Predictions:

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations from the tetrahydropyran ring and the ethyl side chain.[6][7]

-

C-O-C Stretching: A prominent, strong absorption band is expected in the 1050-1150 cm⁻¹ range, which is characteristic of the asymmetric C-O-C stretching vibration of the ether functional group within the tetrahydropyran ring.[1][2][3][8]

-

C-I Stretching: The C-I bond stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.[6] The bond energy of C-I is relatively low.[9]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion and various fragment ions.

Predicted Fragmentation Pathway:

Figure 2. Predicted major fragmentation pathway of this compound in EI-MS.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Notes |

| 240 | [C₇H₁₃IO]⁺• (Molecular Ion) | Expected to be of low to moderate intensity. |

| 127 | [I]⁺ | A characteristic peak for iodine-containing compounds. |

| 113 | [C₇H₁₃O]⁺ | Loss of an iodine radical from the molecular ion. This is a very likely fragmentation due to the weak C-I bond.[10] |

| 85 | [C₅H₉O]⁺ | Loss of ethylene from the [C₇H₁₃O]⁺ fragment, a common fragmentation for ethers. |

Table 4. Predicted Major Fragments in the Mass Spectrum of this compound.

Rationale for Predictions:

The most prominent feature in the mass spectrum of an iodoalkane is typically the facile cleavage of the weak carbon-iodine bond.[10] Therefore, a significant peak corresponding to the loss of an iodine radical (M - 127) is expected, resulting in the [C₇H₁₃O]⁺ cation at m/z 113. The molecular ion peak at m/z 240 may be observed, but its intensity could be low due to the ease of fragmentation. A peak at m/z 127, corresponding to the iodine cation, is also highly probable. Further fragmentation of the [C₇H₁₃O]⁺ ion could occur through pathways characteristic of cyclic ethers, such as the loss of ethylene to give a fragment at m/z 85.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

MS: For electron ionization mass spectrometry (EI-MS), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). The sample should be sufficiently volatile to be vaporized in the ion source.

Instrumentation and Data Acquisition

Figure 3. General workflow for the spectroscopic analysis of this compound.

-

NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of signals. Standard pulse sequences for ¹H and ¹³C{¹H} (proton-decoupled) NMR should be used.

-

IR Spectroscopy: A Fourier-transform infrared (FT-IR) spectrometer is typically used. The spectrum is usually recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry: An electron ionization mass spectrometer with a quadrupole or time-of-flight (TOF) analyzer is suitable. A standard electron energy of 70 eV is used for ionization.

Conclusion

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Smith, B. C. (1999).

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Organic Structures from Spectra (5th ed.). John Wiley & Sons.

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm. Retrieved from [Link]

-

Cambridge International. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Northern Illinois. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

Sources

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. m.youtube.com [m.youtube.com]

- 9. cambridgeinternational.org [cambridgeinternational.org]

- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

reactivity and stability of 4-(2-iodoethyl)tetrahydro-2H-pyran

An In-depth Technical Guide to the Reactivity and Stability of 4-(2-Iodoethyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure combines a stable, saturated tetrahydropyran (THP) ring with a reactive primary alkyl iodide. The THP moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The iodoethyl side chain serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This guide provides a comprehensive analysis of the compound's reactivity, stability, and practical handling considerations, empowering researchers to leverage its synthetic potential effectively and safely.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is essential for its proper use. The following table summarizes key data points.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4677-16-1 | [1][2] |

| Molecular Formula | C₇H₁₃IO | [1] |

| Molecular Weight | 240.09 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Storage Conditions | Store at room temperature, keep in a dark place, sealed in dry conditions | [2] |

Hazard Summary: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn at all times.[5] All manipulations should be performed within a certified chemical fume hood.

Core Reactivity Principles

The reactivity of this compound is dominated by the chemistry of its primary iodoethyl group. The tetrahydropyran ring is generally inert under most conditions used to functionalize the side chain, acting primarily as a sterically demanding substituent.

The Carbon-Iodine (C-I) Bond: The Epicenter of Reactivity

The C-I bond is the molecule's most reactive site. Iodine is an exceptionally effective leaving group in nucleophilic substitution reactions for two key reasons:

-

High Polarizability: The large electron cloud of the iodine atom is easily distorted, which helps stabilize the transition state of substitution reactions.

-

Weak Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds, requiring less energy to cleave.

This inherent reactivity makes the compound an excellent electrophile for forming new carbon-heteroatom and carbon-carbon bonds.

The Tetrahydropyran (THP) Ring: The Stabilizing Scaffold

The THP ring is a saturated cyclic ether that adopts a stable chair conformation. It is generally unreactive towards nucleophiles, bases, and mild reducing or oxidizing agents. Its primary influence on reactivity is steric; the bulky ring can modulate the approach of nucleophiles to the electrophilic carbon center, although this effect is somewhat mitigated by the two-carbon ethyl spacer.

Key Reaction Classes

The primary alkyl iodide structure strongly favors bimolecular reactions.

Nucleophilic Substitution (SN2) Reactions

The most important reaction class for this compound is the SN2 reaction. As a primary alkyl halide, it reacts readily with a wide range of nucleophiles in a single, concerted step. This process is highly reliable and stereospecific, proceeding with an inversion of configuration at the electrophilic carbon.

Causality in Experimental Design:

-

Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thereby maximizing its nucleophilicity.

-

Nucleophile Strength: Stronger nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) react much faster than weaker ones (e.g., H₂O, ROH).

-

Temperature: Modest heating (40-80 °C) is often sufficient to drive these reactions to completion in a reasonable timeframe.

Common SN2 transformations include the synthesis of:

-

Amines: Via reaction with ammonia or primary/secondary amines.

-

Azides: Using sodium azide, providing a precursor to primary amines via reduction.

-

Thiols and Thioethers: With sodium hydrosulfide or thiolates.

-

Nitriles: Employing sodium or potassium cyanide, enabling chain extension.

Caption: General workflow for SN2 reactions of this compound.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution.[6] This pathway results in the formation of 4-vinyltetrahydro-2H-pyran.

SN2 vs. E2 Competition:

-

Base Strength & Steric Hindrance: Strong, bulky bases like potassium tert-butoxide (t-BuOK) favor E2 elimination because their size impedes them from acting as nucleophiles at the sterically shielded carbon atom.[6]

-

Temperature: Higher temperatures generally favor elimination over substitution.

For synthetic purposes, elimination is often an undesired side reaction. To favor substitution, one should choose a strong but non-hindered nucleophile (e.g., NaN₃) and avoid excessively high temperatures.

Caption: The competition between SN2 and E2 pathways is dictated by reaction conditions.

Stability and Degradation

Alkyl iodides, while synthetically useful, require careful handling and storage to prevent degradation.[5][7]

Photostability

The primary stability concern is sensitivity to light. The C-I bond can undergo homolytic cleavage upon exposure to UV light, generating radical intermediates. This process ultimately leads to the formation of molecular iodine (I₂), which imparts a characteristic pink or brown color to the sample.[8][9]

Caption: Proposed light-induced radical degradation pathway for alkyl iodides.

Thermal and Chemical Stability

-

Thermal: The compound is reasonably stable at room temperature but may decompose upon prolonged heating, which can promote both elimination and substitution side reactions.

-

Chemical Incompatibilities: this compound is incompatible with:

Protocol: Handling and Storage for Maximum Stability

Adherence to a strict handling and storage protocol is critical to maintain the purity and reactivity of the compound.

-

Receiving and Inspection: Upon receipt, inspect the container for integrity. Note the initial color. A pale yellow tint is often acceptable, but a significant pink or brown color indicates decomposition.

-

Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, chemical safety goggles, and a flame-resistant lab coat when handling the compound.[5]

-

Inert Atmosphere Handling: For transfers and reactions, especially those sensitive to moisture or oxidation, use an inert atmosphere (e.g., nitrogen or argon) via a Schlenk line or glovebox. While not strictly necessary for all applications, it is best practice.[10]

-

Storage Container: Store the compound in its original, tightly sealed, light-resistant container (e.g., an amber glass bottle).[9] For long-term storage, wrapping the bottle in aluminum foil provides additional protection from light.

-

Storage Environment:

-

Store in a cool, dry, and well-ventilated area designated for chemical storage.[5]

-

Keep away from direct sunlight, heat sources, and incompatible substances.[5][10]

-

While some suppliers suggest room temperature storage[2], refrigeration (2-8 °C) can further slow potential degradation, especially after the bottle has been opened.

-

-

Dispensing: Use clean, dry syringes or cannulas for transfers under an inert atmosphere. If dispensing in air, do so quickly and efficiently within a fume hood and reseal the container immediately.

-

Disposal: Dispose of waste material and empty containers in accordance with all local, state, and federal regulations for hazardous chemical waste.[10]

Conclusion

This compound is a valuable building block for chemical synthesis, offering a robust platform for introducing the tetrahydropyran motif into target molecules. Its reactivity is centered on the primary C-I bond, which overwhelmingly favors SN2 reactions with a diverse range of nucleophiles. The principal challenge associated with this compound is its inherent sensitivity to light, which necessitates careful handling and storage under dark, cool, and dry conditions. By understanding these principles of reactivity and stability, researchers can confidently and successfully employ this versatile reagent in the development of novel pharmaceuticals and complex organic molecules.

References

-

Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Calibre Chemicals. [Link]

- Google Patents. (2009).

- Google Patents. (2005). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.

-

PubChem. (n.d.). 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482. [Link]

-

PubChem. (n.d.). 4-iodotetrahydro-2H-pyran. [Link]

-

Mayya Alocci. (2023). E1/E2 Complete Guide to Elimination Reactions With Examples, Mechanisms and Products. YouTube. [Link]

Sources

- 1. tetrahydro-4-(2-iodoethyl)-2H-pyran 95% | CAS: 4677-16-1 | AChemBlock [achemblock.com]

- 2. tetrahydro-4-(2-iodoethyl)-2H-pyran | 4677-16-1 [chemicalbook.com]

- 3. 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calibrechem.com [calibrechem.com]

- 6. youtube.com [youtube.com]

- 7. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 8. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]

- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

4-(2-iodoethyl)tetrahydro-2H-pyran IUPAC name and structure

An In-depth Technical Guide: 4-(2-Iodoethyl)tetrahydro-2H-pyran

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides a detailed examination of this compound, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its core chemical identity, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

The Tetrahydropyran Moiety: A Privileged Scaffold

The tetrahydropyran (THP) ring is a non-aromatic, six-membered heterocyclic ether.[1][2] In the landscape of drug discovery, it is recognized as a "privileged scaffold".[3][4] This status is attributed to its favorable physicochemical properties. The non-planar, saturated ring system can increase the three-dimensionality of drug candidates, often leading to improved metabolic stability, reduced off-target toxicity, and enhanced binding affinity compared to flat aromatic systems.[3] Its oxygen atom can act as a hydrogen bond acceptor, further influencing molecular interactions and solubility. Consequently, the THP motif is integral to a wide range of natural products and synthetic pharmaceuticals, including agents with anticancer and antimicrobial properties.[4][5]

Core Profile: this compound

IUPAC Nomenclature and Molecular Structure

The unambiguous IUPAC name for the compound is This compound .[6] Its structure consists of a saturated tetrahydropyran ring substituted at the 4-position with a two-carbon ethyl chain, terminating in an iodine atom.

Caption: Structure of this compound.

Physicochemical and Safety Data

The key properties and safety information for this compound are summarized below for rapid assessment and laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 4677-16-1 | [6][7] |

| Molecular Formula | C₇H₁₃IO | [6] |

| Molecular Weight | 240.09 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [8] |

| SMILES | ICCC1CCOCC1 | [6] |

| Storage | Store at room temperature, in a dry, well-ventilated place. | [6][7][9] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |

| Precautionary Codes | P261, P280, P305+P351+P338 | [11] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |

| Incompatibilities | Strong oxidizing agents | [9] |

Synthesis and Mechanistic Considerations

While many complex methods exist for creating substituted pyran rings,[12][13] this compound is most efficiently prepared from a readily available precursor, showcasing its role as a functionalized intermediate.

Preferred Synthetic Route: The Finkelstein Reaction

The conversion of an alcohol to an alkyl iodide is a cornerstone transformation in organic synthesis. For this target molecule, the most direct and reliable method involves a nucleophilic substitution (Sₙ2) reaction on a sulfonate ester derivative of the corresponding alcohol, 4-(2-hydroxyethyl)tetrahydro-2H-pyran. The Finkelstein reaction, which uses an alkali metal iodide, is ideal for this purpose.

Causality of Experimental Choices:

-

Two-Step Process: A two-step process (tosylation followed by iodination) is generally higher-yielding and cleaner than a direct conversion of the alcohol. The tosylate group is an excellent leaving group, far superior to the hydroxide anion (HO⁻), facilitating a rapid Sₙ2 reaction.

-

Solvent Choice: Acetone is the classic solvent for the Finkelstein reaction. Sodium iodide (NaI) is soluble in acetone, whereas the byproducts, sodium tosylate (NaOTs) or sodium chloride (NaCl), are not. This insolubility drives the reaction equilibrium toward the product side according to Le Châtelier's principle.

Experimental Protocol

Step 1: Tosylation of 4-(2-hydroxyethyl)tetrahydro-2H-pyran

-

Dissolve 4-(2-hydroxyethyl)tetrahydro-2H-pyran (1.0 eq) in dichloromethane (DCM) at 0 °C.

-

Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate, which can often be used directly in the next step.

Step 2: Iodination to form this compound

-

Dissolve the crude tosylate from Step 1 in acetone.

-

Add sodium iodide (NaI) (3.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 12-18 hours. A white precipitate (sodium tosylate) will form as the reaction proceeds.

-

After cooling to room temperature, filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with water and then with a dilute sodium thiosulfate solution to remove any residual iodine color.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the target compound.

Reactivity and Applications in Drug Development

The primary value of this compound lies in the reactivity of the carbon-iodine bond. The iodide ion is an excellent leaving group, making the terminal carbon of the ethyl chain highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity allows the compound to serve as a versatile building block for introducing the desirable tetrahydropyran scaffold into more complex molecular architectures.

Key Applications:

-

Alkylation of Nucleophiles: It readily reacts with amines, thiols, phenols, and carbanions to form new C-N, C-S, C-O, and C-C bonds, respectively. This is fundamental for linking the THP "pharmacophore" to other fragments or core structures in a drug discovery program.

-

Synthesis of Novel Therapeutics: The THP moiety is found in numerous biologically active compounds. Using this reagent, medicinal chemists can efficiently synthesize libraries of novel analogues of existing drugs or natural products to explore structure-activity relationships (SAR). For instance, derivatives of pyran have shown potential as anticancer agents.[4]

Application Workflow in Synthesis

Caption: Use as a building block in drug discovery.

Analytical Characterization

Authenticating the structure and purity of this compound is critical. The following spectroscopic signatures are expected:

-

¹H NMR: Protons on the carbon bearing the iodine (-CH₂I) would appear as a triplet at approximately 3.2-3.4 ppm. The adjacent methylene protons (-CH₂-) would also be a triplet around 1.8-2.0 ppm. The protons on the tetrahydropyran ring would produce a complex multiplet pattern between 1.2 and 4.0 ppm.

-

¹³C NMR: The carbon attached to iodine (C-I) would be the most downfield of the aliphatic signals, typically appearing around 5-15 ppm. The other sp³ hybridized carbons of the ring and side chain would resonate in the 25-75 ppm range.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 240. A characteristic isotopic pattern for iodine would be present. Common fragmentation patterns would include the loss of an iodine radical (m/z = 113) and cleavage of the ethyl side chain.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching vibrations around 2850-2950 cm⁻¹ and the C-O-C ether stretch at approximately 1080-1120 cm⁻¹. The C-I stretch is a weak band typically found at 500-600 cm⁻¹.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][14]

-

Ventilation: Use this compound in a well-ventilated fume hood to avoid inhalation of vapors.[9][14]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[9]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its structure combines the beneficial properties of the privileged tetrahydropyran scaffold with a highly versatile iodoethyl reactive handle. This combination makes it an indispensable building block for researchers in medicinal chemistry and organic synthesis, facilitating the efficient construction of complex molecules with potential therapeutic applications. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

-

Chemical-Suppliers. 4-iodo-tetrahydro-2h-pyran | CAS 25637-18-7. [Link]

-

PubChem. 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482. [Link]

-

PubChem. 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506. [Link]

-

Wikipedia. Pyran. [Link]

-

NIH National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

-

ChemBK. 4-iodo-tetrahydro-2H-pyran. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

-

Organic Chemistry Portal. 4H-Pyran Synthesis. [Link]

-

National Institute of Standards and Technology. Tetrahydropyran - NIST WebBook. [Link]

-

PubMed. Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]

-

MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

-

ScienceDirect. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

Sources

- 1. Pyran - Wikipedia [en.wikipedia.org]

- 2. Tetrahydropyran [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tetrahydro-4-(2-iodoethyl)-2H-pyran 95% | CAS: 4677-16-1 | AChemBlock [achemblock.com]

- 7. tetrahydro-4-(2-iodoethyl)-2H-pyran | 4677-16-1 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Iodo-2,2-dimethyltetrahydro-2H-pyran | 882687-80-1 [sigmaaldrich.com]

- 12. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4H-Pyran Synthesis [organic-chemistry.org]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 4-(2-iodoethyl)tetrahydro-2H-pyran in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-(2-iodoethyl)tetrahydro-2H-pyran, a key intermediate in various synthetic applications, particularly in pharmaceutical and materials science research.[1] Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, providing researchers with the predictive tools and practical methodologies to confidently handle this compound.

Molecular Characterization and its Implications for Solubility

To predict the solubility of this compound, a thorough analysis of its molecular structure is essential. The molecule, with the chemical formula C7H13IO, incorporates several key features that dictate its interaction with various solvents.

-

Tetrahydropyran (THP) Ring: This saturated cyclic ether is a dominant feature. The ether oxygen possesses lone pairs of electrons, making it a hydrogen bond acceptor.[2][3] However, the absence of a hydrogen atom directly bonded to the oxygen means it cannot act as a hydrogen bond donor.[2][3] The THP ring itself introduces a degree of polarity to the molecule.

-

Iodoethyl Group: The ethyl chain is nonpolar, contributing to the molecule's hydrophobic character. The terminal iodine atom is large and polarizable, capable of participating in dipole-dipole and van der Waals interactions.

-

Overall Polarity: The molecule presents a balance of polar and nonpolar characteristics. The ether linkage provides a polar region, while the hydrocarbon backbone and the iodoethyl group contribute to its nonpolar nature. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] For this compound, this means its solubility will be a function of the solvent's polarity, hydrogen bonding capability, and potential for dipole-dipole interactions.

Predicted Solubility Profile in Common Organic Solvents

The following table summarizes the predicted solubility of this compound across a spectrum of organic solvents, categorized by their polarity and primary intermolecular forces.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar, Aprotic | Hexane, Cyclohexane, Toluene | Poor to Insoluble | The significant polarity mismatch between the polar THP ring and the nonpolar solvent limits solubility. Van der Waals forces alone are insufficient to overcome the solute-solute and solvent-solvent interactions.[4][8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Good to Excellent | The polarity of these solvents is well-matched with the overall polarity of the solute. Dipole-dipole interactions between the C-Cl bonds and the C-O and C-I bonds of the solute promote dissolution.[7] |

| Polar, Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to Excellent | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the ether oxygen of the THP ring. THF, being structurally similar to the THP ring, is expected to be an excellent solvent. |

| Polar, Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These highly polar solvents are effective at solvating a wide range of molecules. Their strong dipole moments can effectively surround and stabilize the polar regions of the solute.[7] |

| Polar, Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | These alcohols can act as hydrogen bond donors to the ether oxygen of the solute, which is a favorable interaction.[3] However, the nonpolar iodoethyl group may limit miscibility, especially with longer-chain alcohols. |

| Highly Polar, Protic | Water | Poor to Insoluble | The large, nonpolar iodoethyl group and the overall hydrocarbon structure lead to a significant hydrophobic character, making it poorly soluble in water despite the presence of the hydrogen bond-accepting ether group.[7] |

Causality in Solvent Selection: A Deeper Dive

The choice of solvent is a critical parameter in any chemical process. For this compound, the selection should be guided by the intended application.

-

For Organic Synthesis: A solvent that fully dissolves the reactants is typically required to ensure a homogeneous reaction mixture and facilitate molecular collisions. Based on the predicted profile, halogenated solvents like DCM and polar aprotic solvents such as THF would be excellent initial choices for reactions involving this compound.

-

For Purification by Crystallization: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This allows for dissolution upon heating and subsequent precipitation of pure crystals upon cooling. A binary solvent system, such as a mixture of a good solvent (e.g., DCM) and a poor solvent (e.g., hexane), can be systematically tested to find the optimal ratio for recrystallization.

-

For Chromatographic Purification: The choice of eluent in column chromatography is governed by the principles of solubility and adsorption. A less polar mobile phase, such as a hexane/ethyl acetate mixture, would allow for good separation on a silica gel stationary phase, with the elution strength being modulated by increasing the proportion of the more polar ethyl acetate.

The following diagram illustrates the logical workflow for selecting an appropriate solvent system based on the properties of this compound.

Caption: Logical workflow for solvent selection for this compound.

Experimental Protocol for Solubility Determination

The following protocol provides a robust, self-validating methodology for determining the solubility of this compound. This procedure can be adapted for both qualitative assessment and quantitative measurement.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or shaker

-

Graduated cylinders or pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Apparatus for solvent removal (e.g., rotary evaporator or nitrogen stream)

Step-by-Step Methodology

Part A: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

-

Preparation: In a series of labeled vials, add approximately 10-20 mg of this compound.

-

Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL increments) while agitating the mixture.

-

Observation: Observe the mixture after each addition. Note whether the solid dissolves completely, partially, or remains insoluble.

-

Classification: Classify the solubility as:

-

Soluble: Dissolves completely within 1 mL of solvent.

-

Sparingly Soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: No apparent dissolution.

-

-

Repeat: Repeat steps 2-4 for each solvent to be tested.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

This method, considered a gold standard, determines the equilibrium solubility at a specific temperature.[9]

-

Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to filter the sample through a syringe filter compatible with the solvent.

-

Solvent Evaporation: Transfer the filtered, known volume of the saturated solution to a pre-weighed vial. Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) or a gentle stream of nitrogen until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken. The result is typically expressed in mg/mL or g/L.

Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results and to calculate the standard deviation.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements. Use materials of the highest available purity.

The following diagram outlines the experimental workflow for the quantitative determination of solubility.

Caption: Experimental workflow for quantitative solubility determination.

Safety Considerations

This compound is an irritant. It may cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound and its solutions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Conclusion

The solubility of this compound is governed by its amphiphilic nature, with a polar tetrahydropyran ring and a nonpolar iodoethyl group. It is predicted to be highly soluble in halogenated and polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar and highly polar protic solvents like water. This guide provides a robust framework for understanding and predicting its solubility, along with a detailed experimental protocol for its quantitative determination. By applying these principles and methodologies, researchers can effectively select appropriate solvent systems to optimize their synthetic, purification, and analytical workflows.

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone.YouTube, 2025.

- Hydrogen bonding properties of non-polar solvents.RSC Publishing, N/A.

- Solubility of Organic Compounds.University of Toronto, 2023.

- How to determine the solubility of a substance in an organic solvent?

- Polarity of Solvents.N/A, N/A.

- Experiment: Solubility of Organic & Inorganic Compounds.N/A, N/A.

- What factors affect solubility?

- Biochemistry, Dissolution and Solubility.

- 3.2 Solubility – Introductory Organic Chemistry.

- Reagents & Solvents: Solvents and Polarity.University of Rochester, Department of Chemistry, N/A.

- Properties of Common Organic Solvents.University of Minnesota, 2022.

- Polarity Index.MilliporeSigma, N/A.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.YouTube, 2025.

- EXPERIMENT 1 DETERMIN

- 4-iodo-tetrahydro-2H-pyran.ChemBK, 2024.

- Buy 4-Iodo-2,2-dimethyl-tetrahydro-pyran | 882687-80-1.Smolecule, 2023.

- 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506.PubChem, N/A.

- 4-Iodotetrahydro-2H-pyran.Chem-Impex, N/A.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. chembk.com [chembk.com]

- 7. Buy 4-Iodo-2,2-dimethyl-tetrahydro-pyran | 882687-80-1 [smolecule.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. youtube.com [youtube.com]

- 10. 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of 4-(2-iodoethyl)tetrahydro-2H-pyran in medicinal chemistry

A-Technical-Guide-to-4-(2-iodoethyl)tetrahydro-2H-pyran-in-Medicinal-Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated heterocyclic scaffolds are foundational elements in modern drug discovery, offering a robust strategy to optimize the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable structural motif. This guide provides a comprehensive technical overview of 4-(2-iodoethyl)tetrahydro-2H-pyran, a versatile building block for introducing the THP core into novel molecular entities. We will explore its synthesis, reactivity, and strategic applications in medicinal chemistry, supported by detailed experimental protocols and mechanistic insights. The primary focus will be on leveraging its unique properties to enhance drug-like characteristics, including solubility, metabolic stability, and target engagement.

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

The incorporation of saturated heterocyclic rings is a well-established strategy in medicinal chemistry to navigate the complex landscape of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Unlike their flat, aromatic counterparts, these three-dimensional structures can improve aqueous solubility, reduce metabolic liability, and provide specific vectors for target interaction.

The tetrahydropyran (THP) ring, in particular, offers a unique combination of features:

-

Improved Solubility and Reduced Lipophilicity: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, enhancing interactions with water and improving solubility compared to its carbocyclic analog, cyclohexane.[1] This modulation of lipophilicity is crucial for achieving a favorable pharmacokinetic profile.

-

Metabolic Stability: The THP ring is generally resistant to metabolic degradation, offering a stable scaffold for the construction of drug candidates.

-

Conformational Rigidity: As a conformationally restrained ether, the THP moiety has lower entropy, which can be advantageous for binding to biological targets.[1]

-

Bioisosterism: The THP group is often used as a bioisostere for cyclohexane, providing an additional point of interaction through the oxygen atom while maintaining a similar spatial arrangement.[1][2]

This compound (Figure 1) is a bifunctional reagent that combines the beneficial properties of the THP core with the reactivity of a primary alkyl iodide, making it a valuable tool for medicinal chemists.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Physicochemical Properties

Synthesis

While numerous methods exist for the synthesis of tetrahydropyrans, this compound is typically prepared from a commercially available precursor, 4-(2-hydroxyethyl)tetrahydro-2H-pyran, through a Finkelstein reaction or by using other standard iodinating agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 4677-16-1 | [3] |

| Molecular Formula | C7H13IO | [3] |

| Molecular Weight | 240.09 g/mol | [3] |

| IUPAC Name | This compound | [3] |

Core Applications in Medicinal Chemistry: Leveraging the Iodoethyl Moiety

The primary alkyl iodide functionality of this compound is a versatile electrophilic handle for a variety of synthetic transformations. Its reactivity allows for the facile introduction of the tetrahydropyran-ethyl group onto nucleophilic scaffolds, a common strategy in the hit-to-lead and lead optimization phases of drug discovery.

N-Alkylation of Amines

The reaction of this compound with primary and secondary amines is a straightforward and high-yielding method for the synthesis of N-substituted tetrahydropyran derivatives. This is particularly relevant in the development of kinase inhibitors and other ATP-competitive drugs, where a terminal amine often serves as a key pharmacophoric element.

Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of amines.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is added a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq.).

-

Addition of Alkylating Agent: this compound (1.2 eq.) is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or heated (e.g., 60-80 °C) until completion, as monitored by TLC or LC-MS.

-

Workup: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

O-Alkylation of Phenols and Alcohols

The ether linkage is a common and stable functional group in many pharmaceuticals. This compound can be used to alkylate phenols and alcohols to introduce the THP-ethyl moiety, which can improve metabolic stability and modulate lipophilicity.

Experimental Protocol: General Procedure for O-Alkylation

-

Deprotonation: To a solution of the phenol or alcohol (1.0 eq.) in a polar aprotic solvent (e.g., DMF, THF) is added a suitable base (e.g., sodium hydride, potassium carbonate, 1.5 eq.) at 0 °C.

-

Addition of Alkylating Agent: After stirring for a short period, this compound (1.2 eq.) is added.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

Workup and Purification: The workup and purification are similar to the N-alkylation procedure.

S-Alkylation of Thiols

Thioethers are another important class of functional groups in medicinal chemistry. The alkylation of thiols with this compound proceeds readily under basic conditions to provide the corresponding thioether derivatives.

C-Alkylation of Enolates and Other Carbon Nucleophiles

For the formation of carbon-carbon bonds, this compound can react with a variety of carbon nucleophiles, such as enolates derived from ketones, esters, and other activated methylene compounds. This allows for the incorporation of the THP-ethyl side chain into more complex carbon skeletons.

Advanced Applications: Transition Metal-Catalyzed Cross-Coupling Reactions

While less common than their bromide and chloride counterparts, alkyl iodides can participate in certain transition metal-catalyzed cross-coupling reactions. This opens up possibilities for more complex molecular architectures. For instance, under specific conditions, this compound could potentially be used in Suzuki, Sonogashira, or Heck-type coupling reactions, although this would require careful optimization of reaction conditions to favor the desired coupling over competing side reactions like β-hydride elimination.

The Tetrahydropyran Moiety in Approved Drugs and Clinical Candidates

The tetrahydropyran ring is present in a number of marketed drugs and clinical candidates, highlighting its acceptance and utility in drug design.[4][5][6] For instance, the anti-cancer agent Eribulin contains a tetrahydropyran motif.[5][6] The presence of the THP ring in these molecules often contributes to favorable pharmacokinetic properties.[1]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to readily introduce the beneficial tetrahydropyran moiety via a reactive iodoethyl linker makes it a powerful tool for drug discovery and development. The straightforward alkylation chemistry allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the strategic use of saturated heterocyclic building blocks like this compound will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.

References

- Vertex AI Search. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.

- PharmaBlock. Tetrahydropyrans in Drug Discovery.

- Guidechem. What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.

- ChemicalBook. (2023, October 16). What is Tetrahydropyran?.

- PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.

- PubMed Central. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.

- Advanced ChemBlocks. tetrahydro-4-(2-iodoethyl)-2H-pyran.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tetrahydro-4-(2-iodoethyl)-2H-pyran 95% | CAS: 4677-16-1 | AChemBlock [achemblock.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

The Enduring Utility of the Tetrahydropyran Moiety: A Technical Guide for the Modern Chemist

Abstract

The tetrahydropyran (THP) ring system, a saturated six-membered heterocycle containing one oxygen atom, represents a cornerstone of modern organic chemistry.[1] While its most recognized role is as a robust protecting group for hydroxyl functionalities, the THP moiety is also a prevalent structural motif in a vast array of biologically active natural products and FDA-approved pharmaceuticals.[2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tetrahydropyran chemistry. We will delve into the core principles of THP as a protecting group, including detailed mechanistic insights and field-proven experimental protocols for its installation and removal. Beyond this classical application, this guide will explore the strategic importance of the THP scaffold in medicinal chemistry, its synthesis as a core structural element, and practical considerations for its characterization.

The Tetrahydropyran Group: Structure and Fundamental Properties

Tetrahydropyran (oxane) is a colorless, volatile liquid with the chemical formula C₅H₁₀O.[1][5] In its ground state, THP adopts a chair conformation to minimize steric and torsional strain.[6] The presence of the ether oxygen atom significantly influences the ring's electronic properties, rendering the adjacent C2 and C6 positions susceptible to specific chemical transformations.

Spectroscopic Characterization of the Tetrahydropyran Ring:

A foundational understanding of the spectroscopic signature of the THP ring is crucial for reaction monitoring and product characterization.

-

¹H NMR: The proton NMR spectrum of unsubstituted tetrahydropyran displays three multiplets corresponding to the protons at C2/C6, C3/C5, and C4.[7] The protons on the carbons adjacent to the oxygen (C2 and C6) are deshielded and typically appear in the range of 3.4-4.5 ppm.[8]

-

¹³C NMR: The carbon atoms flanking the oxygen (C2 and C6) in the ¹³C NMR spectrum are also deshielded, typically resonating in the 60-80 ppm range.[8][9]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a tetrahydropyran-containing molecule is a strong C-O stretching absorption band, typically observed between 1000 and 1300 cm⁻¹.[8]

Tetrahydropyran as a Protecting Group for Alcohols

The protection of alcohols as tetrahydropyranyl (THP) ethers is a classic and widely employed strategy in multi-step organic synthesis.[9] This transformation converts the nucleophilic and acidic hydroxyl group into a stable acetal, which is inert to a broad range of reaction conditions.[1][9]

Causality Behind the Choice of THP Protection:

The decision to employ a THP protecting group is often driven by its stability profile. THP ethers are resistant to:

-

Strongly basic conditions (e.g., hydrolysis of esters).[9]

-

Organometallic reagents (e.g., Grignard and organolithium reagents).[9]

-

Nucleophilic attack.

-

Many oxidizing and reducing agents.[10]

This stability makes the THP group an excellent choice when subsequent chemical steps involve these types of reagents. However, a significant drawback is the introduction of a new stereocenter at the C2 position of the THP ring, which can lead to the formation of diastereomers if the alcohol is chiral.[9][11] This can complicate purification and spectral analysis.

Mechanism of THP Ether Formation

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction involving 3,4-dihydro-2H-pyran (DHP).[1] The mechanism proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.

Caption: Acid-catalyzed formation of a THP ether.

Experimental Protocol: Protection of a Primary Alcohol

This protocol provides a reliable method for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Materials:

-

Primary alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equiv).

-

Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanism of THP Ether Deprotection

The removal of the THP group is achieved through acid-catalyzed hydrolysis, which is essentially the reverse of the protection mechanism. The acetal is protonated, leading to the formation of the same resonance-stabilized oxocarbenium ion and the release of the parent alcohol.

Caption: Acid-catalyzed hydrolysis of a THP ether.

Experimental Protocol: Acidic Deprotection of a THP Ether

This protocol outlines a standard procedure for the cleavage of a THP ether using acetic acid.

Materials:

-

THP ether (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the THP ether (1.0 equiv) in a 3:1:1 mixture of THF:acetic acid:water.

-

Stir the solution at room temperature, monitoring the reaction by TLC.

-

Once the starting material is consumed, carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to afford the deprotected alcohol.

Comparative Analysis of Deprotection Methods

The choice of deprotection conditions is critical to ensure the selective removal of the THP group without affecting other sensitive functionalities in the molecule. A variety of acidic catalysts can be employed, with varying degrees of reactivity and selectivity.

| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference(s) |

| Acetic Acid/THF/H₂O | THF/H₂O | Room Temp. | 1-4 h | >90 | [6] |

| p-TsOH | Methanol | Room Temp. | 0.5-2 h | >90 | [6] |

| PPTS | Ethanol | 50-60 | 2-6 h | 85-95 | [6] |

| LiCl | DMSO/H₂O | 90 | 6 h | 80-95 | [12][13] |

| Montmorillonite K10 | Methanol | 40-50 | 1-3 h | >90 | [8][14] |

The Tetrahydropyran Moiety in Medicinal Chemistry and Natural Products

Beyond its role as a protecting group, the tetrahydropyran ring is a privileged scaffold in medicinal chemistry and a common feature in a diverse range of biologically active natural products.[2][3][4] Its conformational rigidity and the presence of a hydrogen bond acceptor in the ether oxygen allow it to serve as a bioisostere for cyclohexane, often leading to improved pharmacokinetic properties.[3]

Notable Examples of THP-Containing Molecules:

-

Gilteritinib (Xospata®): An FDA-approved tyrosine kinase inhibitor for the treatment of acute myeloid leukemia, featuring a substituted amino-THP moiety.[3]

-

Eribulin (Halaven®): A synthetic macrocyclic ketone analog of the marine natural product halichondrin B, used in the treatment of metastatic breast cancer.[12]

-

Phorboxazole A: A potent cytostatic marine natural product containing multiple tetrahydropyran and tetrahydrofuran rings.[15]

-

Topiramate (Topamax®): An anticonvulsant drug that is a sulfamate-substituted fructopyranose derivative, which contains a tetrahydropyran ring system.[3]